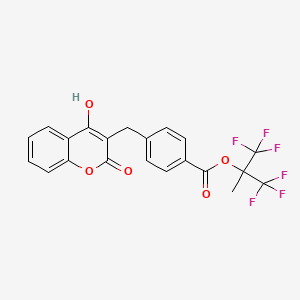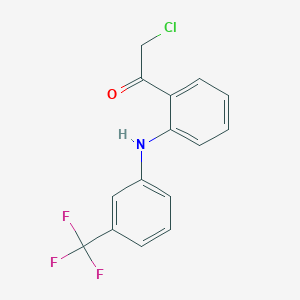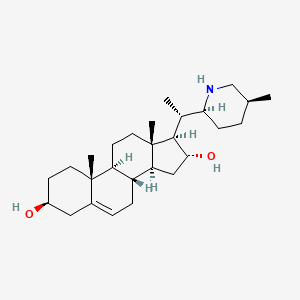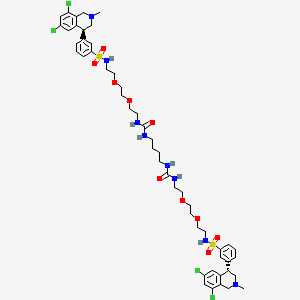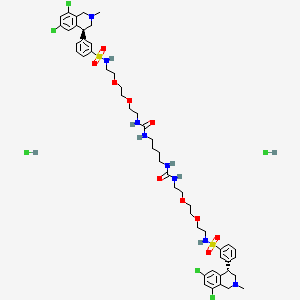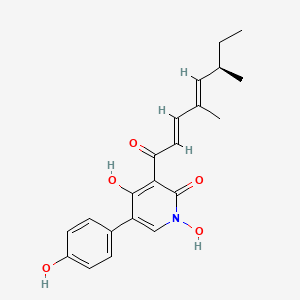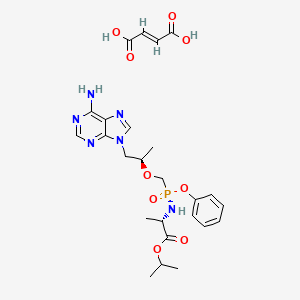
Thiomyristoyl
Vue d'ensemble
Description
Thiomyristoyl ™ is a potent and specific SIRT2 inhibitor . It inhibits SIRT1 with an IC50 value of 98 μM and does not inhibit SIRT3 even at 200 μM . It has been cited by several publications .
Molecular Structure Analysis
Thiomyristoyl has a molecular formula of C34H51N3O3S . Its structure includes a large hydrophobic pocket that can accommodate the myristoyl group .Physical And Chemical Properties Analysis
Thiomyristoyl has a molecular weight of 581.9 . It’s a crystalline solid with solubility in DMF and DMSO .Applications De Recherche Scientifique
Treatment of Inflammatory Bowel Disease (IBD)
Thiomyristoyl ™ has been found to ameliorate colitis by blocking the differentiation of Th17 cells via the STAT3/IL-6 signal pathway . This is particularly relevant in the context of Inflammatory Bowel Disease (IBD), including Crohn’s disease (CD) and ulcerative colitis (UC), where a strong correlation between IBD and the immune dysregulation of the host has been persistently detected .
Anti-Inflammatory Properties
As a potent SIRT2-specific inhibitor, TM has an extensive anticancer activity, but its anti-inflammatory property remains unclear . However, it has been found to play an important role in inflammation, infection, and immunomodulation .
Inhibition of Sirtuin 2 (SIRT2)
Sirtuin 2 (SIRT2), a histone deacetylase, has recently been found to play an important role in inflammation, infection, and immunomodulation . As a potent SIRT2-specific inhibitor, TM has an extensive anticancer activity .
Inhibition of Sirtuin 6 (SIRT6)
Thiomyristoyl peptides have been demonstrated to be potent and cell-permeable inhibitors of Sirt6, one of the seven human sirtuins . Sirtuins regulate a variety of biological pathways and inhibitors of sirtuins have been actively pursued as tool compounds to study sirtuin biology and as potential therapeutics .
Sensitizing Melanoma Cells to Cisplatin
It has been observed that melanoma cells pretreated with thiomyristoyl were more sensitive to cisplatin treatment . This suggests that TM could potentially be used to enhance the effectiveness of cancer treatments .
Mécanisme D'action
Target of Action
Thiomyristoyl is a potent and specific inhibitor of the Sirtuin family of proteins, particularly SIRT2 . Sirtuins are a class of enzymes that possess Nicotinamide Adenine Dinucleotide (NAD+)-dependent protein lysine deacetylase activity . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
Mode of Action
Thiomyristoyl interacts with its target, SIRT2, by binding to a large hydrophobic pocket that can accommodate the myristoyl group . This interaction inhibits the deacetylase activity of SIRT2, leading to an increase in the acetylation of its substrate proteins . The replacement of the acetyl group with a thiomyristoyl group forms a covalent and stable 1’-S-alkylimidate intermediate in the deacetylation reaction .
Biochemical Pathways
The inhibition of SIRT2 by Thiomyristoyl affects various biochemical pathways. Sirtuins regulate a variety of biological pathways, including gene silencing, DNA repair, chromosomal stability, and longevity . The inhibition of SIRT2 leads to changes in these pathways, affecting the physiological functions of the cell .
Pharmacokinetics
Thiomyristoyl peptides have been shown to be cell-permeable , suggesting that they can readily cross cell membranes to reach their target, SIRT2.
Result of Action
The inhibition of SIRT2 by Thiomyristoyl leads to various molecular and cellular effects. For instance, SIRT2 inhibition promotes c-Myc ubiquitination and degradation . This suggests that Thiomyristoyl could potentially be used to target certain c-Myc-driven cancers . Moreover, SIRT2 inhibition has been shown to induce cellular senescence and impair cell migration .
Action Environment
For instance, lifestyle factors such as smoking, body mass index, and iodine intake can influence sirtuin activity . Additionally, environmental pollutants can also disrupt sirtuin function . Therefore, it is plausible that similar factors could influence the action, efficacy, and stability of Thiomyristoyl.
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLLUJIVNREL-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomyristoyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?
A1: Thiomyristoyl acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, Thiomyristoyl has been shown to:
- Block Th17 cell differentiation: Thiomyristoyl disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.
- Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, Thiomyristoyl inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].
- Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by Thiomyristoyl has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].
Q2: How does the structure of Thiomyristoyl contribute to its activity and selectivity towards SIRT2?
A2: While the provided abstracts don't offer detailed structural data on Thiomyristoyl itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The thiomyristoyl group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.
Q3: What in vitro and in vivo models have been used to investigate the efficacy of Thiomyristoyl?
A3: Researchers have employed various models to study Thiomyristoyl's effects:
- In vitro: Thiomyristoyl's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].
- In vivo: Thiomyristoyl's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].
Q4: What are the limitations of Thiomyristoyl and what strategies are being explored to overcome them?
A4: One major limitation of Thiomyristoyl is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated Thiomyristoyl analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)


